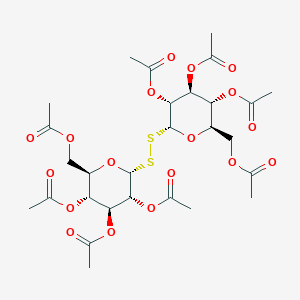
beta-D-Glucopyranose,1,1-dithiobis1-deoxy-,octaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Glucopyranose, 1,1-dithiobis1-deoxy-, octaacetate: is a complex organic compound with the molecular formula C28H38O18S2 and a molecular weight of 726.731 . This compound is characterized by the presence of multiple acetyl groups and a disulfide linkage, making it a unique derivative of glucose.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 1,1-dithiobis1-deoxy-, octaacetate typically involves the acetylation of glucose derivatives. One common method involves the reaction of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide with a thiol compound under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the disulfide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucopyranose, 1,1-dithiobis1-deoxy-, octaacetate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used to replace acetyl groups under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Derivatives with new functional groups replacing the acetyl groups.
Scientific Research Applications
Beta-D-Glucopyranose, 1,1-dithiobis1-deoxy-, octaacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of disulfide bond formation and cleavage.
Biology: Employed in the study of carbohydrate-protein interactions and as a model compound for understanding glycosylation processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable disulfide bonds that can be cleaved under specific conditions.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranose, 1,1-dithiobis1-deoxy-, octaacetate involves its ability to form and cleave disulfide bonds. This property is crucial for its role in redox reactions and as a protective group in synthetic chemistry. The compound can interact with various molecular targets, including enzymes and proteins, through its acetyl and disulfide groups, influencing their activity and stability .
Comparison with Similar Compounds
1,4-dithio-beta-D-glucopyranose: Another glucose derivative with disulfide bonds, used in similar applications but with different reactivity and stability profiles.
1-thio-beta-D-glucose tetraacetate: Used as an inhibitor in Maillard reactions, showcasing different functional properties compared to beta-D-Glucopyranose, 1,1-dithiobis1-deoxy-, octaacetate.
Uniqueness: Beta-D-Glucopyranose, 1,1-dithiobis1-deoxy-, octaacetate is unique due to its multiple acetyl groups and the presence of a disulfide linkage. This combination provides distinct chemical reactivity and stability, making it valuable for various synthetic and research applications .
Properties
CAS No. |
5207-08-9 |
|---|---|
Molecular Formula |
C28H38O18S2 |
Molecular Weight |
726.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]disulfanyl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H38O18S2/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(43-17(7)35)27(45-19)47-48-28-26(44-18(8)36)24(42-16(6)34)22(40-14(4)32)20(46-28)10-38-12(2)30/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28-/m1/s1 |
InChI Key |
CLMCVBFAPFXQDB-QACPWNKNSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)SS[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SSC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















